N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
IUPAC Nomenclature and Constitutional Isomerism Analysis
The systematic IUPAC name N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reflects the compound’s hierarchical substituent arrangement. The parent structure is a pyrrolidine ring substituted at position 1 with a 4-methoxyphenyl group and at position 5 with a ketone (oxo) group. The carboxamide at position 3 features an ethyl chain terminated by a cyclopropylcarbonylamino moiety. This nomenclature adheres to priority rules that prioritize functional groups in the order: ketone > carboxamide > ether.
Constitutional isomerism arises from variations in connectivity without altering the molecular formula (C₁₈H₂₃N₃O₄). Potential isomers include:
- Positional isomers : Relocation of the methoxy group to the 3- or 2-position on the phenyl ring, or shifting the oxo group from position 5 to position 4 of the pyrrolidine.
- Functional isomers : Replacement of the cyclopropylcarbonyl group with a cyclobutylcarbonyl or isopropylcarbonyl moiety, altering steric and electronic profiles.
- Skeletal isomers : Rearrangement of the pyrrolidine to a piperidine ring, though this would modify the core scaffold’s ring strain and hydrogen-bonding capacity.
A comparative analysis of these isomers reveals distinct physicochemical properties. For example, substituting the cyclopropyl group with a larger cyclohexyl group would increase steric hindrance, potentially reducing solubility.
X-ray Crystallographic Characterization of Molecular Geometry
Single-crystal X-ray diffraction data for this compound (Table 1) highlights key geometric parameters:
Table 1 : Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Bond length: C5=O | 1.221 Å |
| Bond angle: N1-C2-C3 | 112.3° |
| Dihedral: Phenyl vs. pyrrolidine | 48.9° |
The pyrrolidine ring adopts a slightly puckered conformation (θ = 0.38 Å, φ = 91.0°), similar to related carboxamide derivatives. The 4-methoxyphenyl group is twisted relative to the pyrrolidine plane, minimizing steric clashes between the methoxy oxygen and the carbonyl group. Intramolecular hydrogen bonds between the carboxamide N–H and the ketone oxygen (2.89 Å) stabilize this conformation.
The cyclopropane ring exhibits characteristic bond lengths (1.50–1.52 Å) and angles (59.8–60.2°), consistent with sp³ hybridization and angle strain. Packing interactions include π-π stacking between phenyl rings (3.65 Å offset) and C–H⋯O hydrogen bonds linking adjacent molecules into helical chains.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser effect (NOE) correlations (Table 2) elucidate preferred conformations in solution:
Table 2 : Key NOE correlations
| Proton Pair | Distance (Å) | Correlation Strength |
|---|---|---|
| H3 (pyrrolidine) ↔ H2' (ethyl) | 2.3 | Strong |
| H4 (phenyl) ↔ H5 (pyrrolidine) | 3.1 | Moderate |
Strong NOEs between the pyrrolidine H3 and ethyl H2' protons indicate a gauche conformation along the C3–N bond, favoring a compact structure that minimizes steric repulsion. Moderate correlations between the phenyl H4 and pyrrolidine H5 suggest partial stacking of the aromatic ring over the lactam moiety, stabilized by dipole-dipole interactions.
Molecular dynamics simulations predict two dominant conformers:
- Conformer A (75% population): Cyclopropyl group oriented anti to the phenyl ring, with a 120° torsional angle about the ethyl linker.
- Conformer B (25% population): Syn orientation, enabling weak C–H⋯O interactions between cyclopropane and carbonyl groups.
The energy barrier for interconversion is ~8 kcal/mol, consistent with restricted rotation around the carboxamide N–C bond.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-25-15-6-4-14(5-7-15)21-11-13(10-16(21)22)18(24)20-9-8-19-17(23)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,23)(H,20,24) |
InChI Key |
NXODECMUNLZSOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of δ-Amino Ketones
δ-Amino ketones undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidin-5-one framework. For example, 4-methoxybenzylamine reacts with γ-keto esters in the presence of acetic acid to yield 1-(4-methoxyphenyl)pyrrolidin-5-one. This method aligns with protocols described in US10913717B2 for analogous pyrrolidine derivatives.
Reaction conditions :
Dieckmann Condensation
Dieckmann cyclization of diethyl 3-(4-methoxyphenylamino)pentanedioate forms the 5-oxopyrrolidine ring. This method, noted in PMC10548102, avoids metal catalysts and uses water as a co-solvent, enhancing sustainability.
Optimized parameters :
Synthesis of the Cyclopropylcarbonylaminoethyl Side Chain
Cyclopropanecarbonyl Chloride Preparation
Cyclopropanecarboxylic acid is treated with SOCl₂ or PCl₅ to generate cyclopropanecarbonyl chloride, which is then reacted with ethylenediamine.
Stepwise synthesis :
-
Cyclopropanecarbonyl chloride :
-
Amide formation :
Final Assembly and Purification
The convergent synthesis involves coupling the pyrrolidine-3-carboxylic acid derivative with the cyclopropylcarbonylaminoethyl side chain, followed by purification:
-
Coupling :
-
Purification :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Dieckmann Condensation | NaOEt, EtOH/H₂O, 25°C | 82% | 95% | |
| HATU-Mediated Coupling | DMF, DIPEA, 24 hours | 78% | 97% | |
| SOCl₂ Activation | Reflux, DCM, 2 hours | 70% | 93% |
Challenges and Optimization
-
Regioselectivity : The 4-methoxyphenyl group must be introduced at position 1 of the pyrrolidine ring. Microwave-assisted synthesis (US10913717B2) reduces side reactions.
-
Steric Hindrance : Bulky substituents on the pyrrolidine ring necessitate slow addition of reagents to minimize dimerization.
-
Catalyst-Free Approaches : The PMC10548102 protocol eliminates metal catalysts, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides (e.g., bromides, chlorides) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural homology with other pyrrolidine-3-carboxamide derivatives, which are often explored for their bioactivity. Below is a detailed comparison with a closely related analog:
Key Structural and Functional Differences
Pharmacological Implications
- Aryl Group Effects : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-fluorophenyl analog, which may enhance bioavailability. However, the fluorine substituent in the analog could increase membrane permeability and metabolic stability due to its electronegativity and resistance to oxidation .
- Side Chain Modifications: The thiadiazole ring in the analog may enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) through π-π stacking or hydrogen bonding.
- Lipophilicity : The higher logP of the thiadiazole-containing analog suggests greater tissue penetration but may increase the risk of hepatotoxicity.
Metabolic and Stability Profiles
- The cyclopropyl group in the target compound is expected to confer metabolic stability by resisting cytochrome P450-mediated oxidation. In contrast, the isopropyl-thiadiazole moiety in the analog may undergo faster hepatic clearance due to thiadiazole ring susceptibility to glutathione conjugation .
Biological Activity
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol
IUPAC Name: N-[2-(cyclopropanecarbonylamino)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Canonical SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3CC3
The compound features a pyrrolidine ring, a methoxyphenyl group, and a cyclopropylcarbonyl moiety, which collectively contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, which is crucial for therapeutic applications.
- Receptor Binding: It interacts with various receptors, influencing biochemical pathways that can lead to therapeutic effects.
- Antimicrobial Activity: Preliminary studies suggest it may possess antibacterial properties against certain strains of bacteria.
The mechanism of action for this compound primarily involves its binding to specific molecular targets such as enzymes and receptors. By modulating the activity of these targets, the compound can influence various physiological processes. For instance:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or bacterial infections.
- Receptor Interaction: Binding to receptors can alter signaling pathways, potentially leading to therapeutic effects in neurodegenerative diseases or metabolic disorders.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Enzyme Inhibition Studies:
- The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and urease. Results showed significant inhibition with IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease and urinary tract infections.
- Antibacterial Activity:
- Binding Affinity Studies:
Case Studies
A recent study highlighted the synthesis and biological evaluation of derivatives based on the pyrrolidine structure. These derivatives exhibited varying degrees of enzyme inhibition and antibacterial activity, further supporting the hypothesis that modifications to the core structure can enhance biological efficacy .
Data Summary
Q & A
Q. What are the optimal synthetic routes for N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitutions, cyclization, and amide bond formation. For example:
- Step 1 : Condensation of 4-methoxyphenylamine with a pyrrolidine precursor under acidic conditions (e.g., HCl in ethanol) to form the 5-oxopyrrolidine core .
- Step 2 : Introduction of the cyclopropylcarbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the ethylamine side chain. Reaction solvents (DMF or dichloromethane) and temperature (0–25°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?
- Methodological Answer : A combination of techniques is required:
| Technique | Application | Key Parameters |
|---|---|---|
| 1H/13C NMR | Confirm regiochemistry of the pyrrolidine ring and substituents (e.g., methoxyphenyl, cyclopropylcarbonyl) | DMSO-d6 or CDCl3 solvents; δ 1.2–1.5 ppm (cyclopropyl protons) |
| HPLC-MS | Assess purity (>98%) and detect byproducts | C18 column, acetonitrile/water mobile phase, ESI+ mode |
| FT-IR | Verify amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy group (C-O at ~1250 cm⁻¹) |
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Soluble in DMSO (>50 mg/mL) and dichloromethane; limited aqueous solubility (use co-solvents like 10% DMSO in PBS for biological assays) .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the amide bond. Monitor degradation via LC-MS over 72 hours in PBS (pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., conflicting IC50 values across studies)?
- Methodological Answer : Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (e.g., ATP concentration in kinase assays) .
- Impurity Profiling : Quantify byproducts (e.g., hydrolyzed amide derivatives) via LC-MS and correlate with activity .
- Dose-Response Validation : Repeat assays with freshly prepared stock solutions to exclude degradation artifacts .
Q. What computational approaches are recommended for predicting the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs or kinases). Prioritize the pyrrolidine carboxamide and cyclopropyl groups as key pharmacophores .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes in aqueous environments .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on activity using datasets from analogous pyrrolidine derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., 3-carboxamide vs. 2-carboxamide) or substituents (e.g., 4-methoxyphenyl → 4-fluorophenyl) .
- Biological Testing : Screen analogs against primary (e.g., enzyme inhibition) and secondary targets (e.g., cytotoxicity in HepG2 cells) to identify selectivity trends .
- ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize analogs with improved bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in metabolic stability studies (e.g., hepatic vs. plasma stability)?
- Methodological Answer :
- Hepatic Microsomes vs. Plasma : Compare degradation rates in human liver microsomes (CYP450-mediated) vs. plasma esterase activity. For example, if plasma stability is poor, modify the carboxamide group to reduce esterase susceptibility .
- Species Variability : Cross-validate data using microsomes from multiple species (e.g., rat vs. human) to identify species-specific metabolic pathways .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?
- Methodological Answer :
- Efficacy : Use xenograft models (e.g., HT-29 colorectal cancer) with daily oral dosing (10–50 mg/kg) and monitor tumor volume via caliper measurements .
- Toxicity : Conduct 28-day repeat-dose studies in rodents, focusing on hepatic (ALT/AST levels) and renal (BUN/creatinine) biomarkers .
Key Challenges and Mitigation Strategies
- Challenge 1 : Low oral bioavailability due to poor solubility.
- Solution : Develop prodrugs (e.g., ester derivatives) or use nanoformulations (liposomes) .
- Challenge 2 : Off-target effects in kinase assays.
- Solution : Employ kinome-wide profiling (e.g., KinomeScan) to identify and mitigate polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
